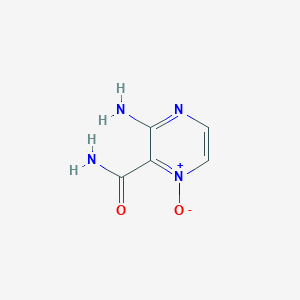

3-Amino-2-carbamoylpyrazine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-carbamoylpyrazine 1-oxide is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol . It is intended for research use only.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H6N4O2 . For a more detailed structural analysis, it would be beneficial to use specialized software or databases that provide 3D molecular structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.13 g/mol and a molecular formula of C5H6N4O2 . For a more comprehensive analysis of its properties, it would be best to refer to a detailed chemical database .Applications De Recherche Scientifique

Synthesis of Analogues and Derivatives

3-Amino-2-carbamoylpyrazine 1-oxide has been utilized in the synthesis of various chemical compounds. For instance, Lever and Vestal (1985) synthesized a pyrazine analogue of methotrexate using a derivative of this compound (Lever & Vestal, 1985). Similarly, Sato (1989) prepared 2-amino-3-cyanopyrazine by reacting 3-aminopyrazine 1-oxide with trimethylsilyl cyanide, demonstrating its versatility in chemical synthesis (Sato, 1989).

Nanotechnology Applications

In nanotechnology, this compound derivatives have been explored for potential biomedical applications. Shen et al. (2012) reported the synthesis of 3-aminopropyltrimethoxysilane-coated iron oxide nanoparticles with potential biomedical uses (Shen et al., 2012).

Catalysis and Organic Synthesis

In the field of organic synthesis, compounds related to this compound have been used as catalysts and intermediates. For example, Zolfigol et al. (2015) utilized carbamoyl derivatives in the synthesis of various organic compounds under mild and green conditions, showcasing the compound's utility in catalysis (Zolfigol et al., 2015).

Pharmaceutical Research

This compound and its derivatives have also been explored in pharmaceutical research. For instance, Unverferth et al. (1998) synthesized 3-aminopyrroles, related to 3-amino-2-carbamoylpyrazine, which showed anticonvulsant activity, indicating potential in drug development (Unverferth et al., 1998).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of this compound derivatives have been conducted to understand their properties better. Dobson and Gerkin (1996) analyzed the structure of 3-Aminopyrazine-2-carboxylic acid, a compound closely related to this compound, through hydrogen bonding networks (Dobson & Gerkin, 1996).

Environmental and Material Science

In environmental and material science, amino-functionalized compounds derived from this compound have been investigated for various applications. Yao et al. (2012) fabricated Fe3O4/SiO2 core/shell nanoparticles attached to graphene oxide for use as adsorbents, highlighting the compound's applicability in environmental remediation (Yao et al., 2012).

Propriétés

IUPAC Name |

3-amino-1-oxidopyrazin-1-ium-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-3(5(7)10)9(11)2-1-8-4/h1-2H,(H2,6,8)(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCFCKYLCQVHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C(=N1)N)C(=O)N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575826 |

Source

|

| Record name | 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-18-7 |

Source

|

| Record name | 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)